molecular formula C16H22O2S B556867 [1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid CAS No. 87242-91-9

[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid

Cat. No. B556867
CAS RN: 87242-91-9
M. Wt: 278.4 g/mol
InChI Key: KNKPWPSQGOXVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid”, also known as MBSCHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBSCHA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally related to diclofenac1.



Synthesis Analysis

The synthesis and characterization of novel compounds with similar structural motifs have been explored, demonstrating the utility of such molecules in understanding reaction mechanisms and molecular interactions. For example, the synthesis of Schiff base ligands from amino acids and their metal complexes has been studied, showing potential applications in catalysis and as antioxidants1.



Molecular Structure Analysis

Research on related chemical structures has contributed to understanding molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and reactivity of organic molecules. For instance, studies on the crystal structure of certain acetic acid derivatives have revealed specific geometric and packing parameters, aiding in the design of molecules with desired physical properties1.



Chemical Reactions Analysis

The use of functionalized compounds in catalysis and as intermediates in organic synthesis has been a significant area of research. This includes studies on the synthesis of benzimidazoles using novel catalytic systems, highlighting the role of similar compounds in facilitating efficient chemical transformations1.



Physical And Chemical Properties Analysis

The IUPAC Name of the compound is 2-[1-[(4-methylphenyl)methylsulfanyl]cyclohexyl]acetic acid1. The molecular weight is 278.4 g/mol1.


Scientific Research Applications

Synthesis and Characterization

Molecular Interactions and Reactivity

  • Research on related chemical structures has contributed to understanding molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and reactivity of organic molecules. For instance, studies on the crystal structure of certain acetic acid derivatives have revealed specific geometric and packing parameters, aiding in the design of molecules with desired physical properties (Choi et al., 2006).

Catalysis and Organic Reactions

  • The use of functionalized compounds in catalysis and as intermediates in organic synthesis has been a significant area of research. This includes studies on the synthesis of benzimidazoles using novel catalytic systems, highlighting the role of similar compounds in facilitating efficient chemical transformations (Khazaei et al., 2011).

Potential Applications in Material Science and Biochemistry

  • While specific applications of "[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid" were not directly identified, related research indicates potential in material science, biochemistry, and pharmaceuticals. For example, the study of carboxamide derivatives of amino acids and their interactions with proteins suggests potential bioactive properties and applications in drug design (Thakare et al., 2018).

Safety And Hazards

The compound is intended for research use only and not for human or veterinary use1.


properties

IUPAC Name

2-[1-[(4-methylphenyl)methylsulfanyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2S/c1-13-5-7-14(8-6-13)12-19-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPWPSQGOXVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid

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